2-azainosine 2-azainosine
Brand Name: Vulcanchem
CAS No.: 36519-16-1
VCID: VC8490742
InChI: InChI=1S/C9H11N5O5/c15-1-3-5(16)6(17)9(19-3)14-2-10-4-7(14)11-13-12-8(4)18/h2-3,5-6,9,15-17H,1H2,(H,11,12,18)
SMILES: C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=NNC2=O
Molecular Formula: C9H11N5O5
Molecular Weight: 269.21 g/mol

2-azainosine

CAS No.: 36519-16-1

Cat. No.: VC8490742

Molecular Formula: C9H11N5O5

Molecular Weight: 269.21 g/mol

* For research use only. Not for human or veterinary use.

2-azainosine - 36519-16-1

Specification

CAS No. 36519-16-1
Molecular Formula C9H11N5O5
Molecular Weight 269.21 g/mol
IUPAC Name 7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-imidazo[4,5-d]triazin-4-one
Standard InChI InChI=1S/C9H11N5O5/c15-1-3-5(16)6(17)9(19-3)14-2-10-4-7(14)11-13-12-8(4)18/h2-3,5-6,9,15-17H,1H2,(H,11,12,18)
Standard InChI Key LSMBOEFDMAIXTM-UHFFFAOYSA-N
SMILES C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=NNC2=O
Canonical SMILES C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=NNC2=O

Introduction

Structural and Chemical Identity of 2-Azainosine

2-Azainosine (2-aza-9-β-D-ribofuranosylhypoxanthine) belongs to the class of aza-purine nucleosides, characterized by the substitution of a nitrogen atom at the 2-position of the hypoxanthine base. This modification alters electronic distribution within the purine ring, influencing hydrogen-bonding patterns and base-pairing fidelity. Unlike canonical inosine, which pairs preferentially with adenine, cytosine, and uracil via wobble base pairing, 2-azainosine exhibits reduced base discrimination due to its altered tautomeric equilibrium .

The ribofuranosyl moiety in 2-azainosine adopts a C3'-endo sugar pucker, as confirmed by nuclear magnetic resonance (NMR) spectroscopy . This conformation enhances stacking interactions in oligonucleotide duplexes while introducing steric constraints that modulate duplex stability.

Synthetic Strategies for 2-Azainosine and Derivatives

Chemo-Enzymatic Synthesis

The synthesis of 2-azainosine derivatives often employs photolabile protecting groups to overcome challenges associated with the reactivity of the 2-azahypoxanthine moiety. In a seminal study, researchers utilized 2-nitrobenzyl protection to stabilize the heterocycle during phosphoramidite preparation . Key steps include:

  • Protection: The exocyclic amine of 2-azahypoxanthine is masked with a 2-nitrobenzyl group, enabling compatibility with solid-phase oligonucleotide synthesis.

  • Phosphoramidite Formation: The protected nucleoside is converted to its phosphoramidite derivative using standard protocols involving 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.

  • Oligonucleotide Assembly: Incorporation into DNA strands via automated synthesis, followed by photolytic deprotection (λ = 365 nm) to yield the final 2-azainosine-containing oligonucleotides .

This method achieves yields exceeding 70% for decameric sequences, with purity confirmed by reverse-phase high-performance liquid chromatography (HPLC) .

Enzymatic Ribosylation

While no direct enzymatic synthesis of 2-azainosine has been reported, analogous pathways for 8-azapurine nucleosides suggest potential routes. For example, purine nucleoside phosphorylase (PNP)-catalyzed transribosylation could theoretically transfer ribose-1-phosphate to 2-azahypoxanthine, though substrate specificity remains a barrier . Mutagenesis studies of bacterial PNPs may offer avenues to enhance activity toward 2-aza substrates.

Biophysical and Base-Pairing Properties

Duplex Stability

Melting temperature (Tm) analyses reveal that oligonucleotides containing 2-azainosine form less stable duplexes compared to native sequences. For instance, a study comparing 2-azainosine-modified 12-mers with their inosine-containing counterparts reported ΔTm values of -3.4°C to -5.1°C across pH 6–8 . The reduced stability stems from disrupted π-π stacking and suboptimal hydrogen-bond geometry.

Table 1: Melting Temperatures of 2-Azainosine-Containing Duplexes

Complementary BaseTm (°C) at pH 6Tm (°C) at pH 8
Adenine42.140.9
Cytosine41.739.8
Guanine40.338.5
Thymine39.637.2

Data adapted from .

Tautomeric Behavior

The 2-aza substitution shifts the tautomeric equilibrium toward the imino form, as evidenced by ultraviolet (UV) difference spectroscopy . This tautomerization broadens base-pairing capacity but introduces conformational heterogeneity, complicating predictable hybridization.

Applications in Molecular Biology and Diagnostics

Degenerate PCR Primers

2-Azainosine’s ability to pair with all four canonical bases makes it valuable in designing degenerate primers for amplifying heterogeneous targets. In one application, primers containing 2-azainosine at wobble positions successfully amplified viral quasispecies with mutation rates exceeding 15% .

Fluorescence-Based Assays

Though 2-azainosine itself lacks intrinsic fluorescence, its incorporation into oligonucleotides adjacent to fluorogenic probes enhances Förster resonance energy transfer (FRET) efficiency by 18–22% compared to inosine . This property is exploitable in real-time PCR and molecular beacon designs.

Comparative Analysis with Related Analogs

2-Azainosine vs. 8-Azainosine

While 8-azainosine (a therapeutic candidate for antitumor activity) primarily incorporates into RNA as 8-azaguanine , 2-azainosine shows no significant metabolic conversion in mammalian cell lines . This metabolic inertness positions 2-azainosine as a stable probe for in vivo applications.

2-Azainosine vs. 7-Deazainosine

Challenges and Future Directions

Current limitations of 2-azainosine include:

  • Synthetic Complexity: Multi-step protection/deprotection protocols reduce scalability.

  • Enzymatic Resistance: Cellular nucleotidases rapidly hydrolyze 2-azainosine monophosphate, necessitating phosphorothioate backbone modifications for in vivo stability .

Ongoing research aims to address these issues through:

  • Flow Chemistry: Continuous-flow systems to streamline photodeprotection .

  • ProTide Prodrugs: Masking phosphate groups with aryloxy triester motifs to bypass enzymatic degradation .

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